molecular formula C9H7ClIN3O2 B8518445 Imidazo[1,5-a]pyrazine-3-propanoic acid,8-chloro-1-iodo-

Imidazo[1,5-a]pyrazine-3-propanoic acid,8-chloro-1-iodo-

Cat. No. B8518445
M. Wt: 351.53 g/mol
InChI Key: BAJJTOKJUZDPIN-UHFFFAOYSA-N
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Patent
US08124759B2

Procedure details

A solution of EXAMPLE 74A (1.96 g) in tetrahydrofuran (5 mL) and ethanol (1 mL) was treated with 2N LiOH (5.16 ml), stirred at room temperature for 3 hours and then neutralized to pH 3-4 with 3N HCl. The mixture was extracted with ethyl acetate. The extract was washed (brine), dried (MgSO4) and concentrated to dryness to give the title compound. MS (ESI(+)) m/e 352 (M+H)+.
Name
solution
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
5.16 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[N:4]([C:8]([CH2:12][CH2:13][C:14]([O:16]CC)=[O:15])=[N:9][C:10]=2[I:11])[CH:5]=[CH:6][N:7]=1.[Li+].[OH-].Cl>O1CCCC1.C(O)C>[Cl:1][C:2]1[C:3]2[N:4]([C:8]([CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[N:9][C:10]=2[I:11])[CH:5]=[CH:6][N:7]=1 |f:1.2|

Inputs

Step One
Name
solution
Quantity
1.96 g
Type
reactant
Smiles
ClC=1C=2N(C=CN1)C(=NC2I)CCC(=O)OCC
Name
Quantity
5.16 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed (brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=2N(C=CN1)C(=NC2I)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.